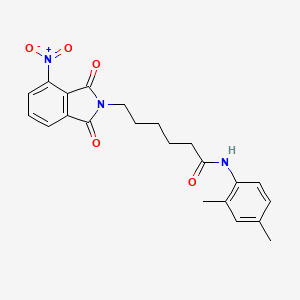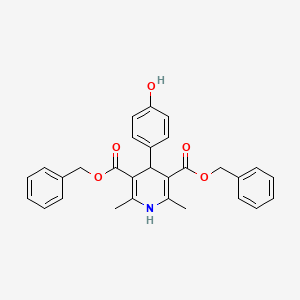![molecular formula C23H20N2O5S2 B11678990 methyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11678990.png)
methyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted thiophenes and pyrimidines, which undergo condensation reactions under controlled conditions. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality product output .
化学反応の分析
Types of Reactions
Methyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
科学的研究の応用
Methyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It could be investigated for its potential therapeutic effects and drug development.
Industry: It may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of methyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and biological context .
類似化合物との比較
Similar Compounds
- (2Z)-2-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one acetate
- (2Z)-2-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Uniqueness
Methyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific structural features, such as the thiazolo[3,2-a]pyrimidine core and the presence of both acetyloxy and methylthiophenyl groups. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
特性
分子式 |
C23H20N2O5S2 |
|---|---|
分子量 |
468.5 g/mol |
IUPAC名 |
methyl (2Z)-5-(4-acetyloxyphenyl)-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H20N2O5S2/c1-12-9-10-31-17(12)11-18-21(27)25-20(15-5-7-16(8-6-15)30-14(3)26)19(22(28)29-4)13(2)24-23(25)32-18/h5-11,20H,1-4H3/b18-11- |
InChIキー |
FNKAELOEZVTQBS-WQRHYEAKSA-N |
異性体SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=C(C=C4)OC(=O)C |
正規SMILES |
CC1=C(SC=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=C(C=C4)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11678910.png)
![(5Z)-5-{3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678912.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11678917.png)
![N'-[(Z)-(4-Ethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11678924.png)
![8-[(1,3-benzodioxol-5-ylmethyl)amino]-7-(2,6-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11678938.png)
![(4-{(E)-[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B11678942.png)


![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11678953.png)
![[2-methoxy-4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]phenyl] acetate](/img/structure/B11678958.png)
![methyl (2Z)-2-(4-bromobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11678966.png)
![N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-nitrobenzamide](/img/structure/B11678982.png)
![3-Chloro-4-methoxy-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide](/img/structure/B11678988.png)
![5-({3-Chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11678992.png)
